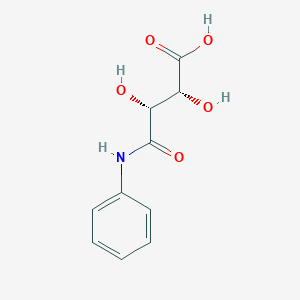

(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid

Overview

Description

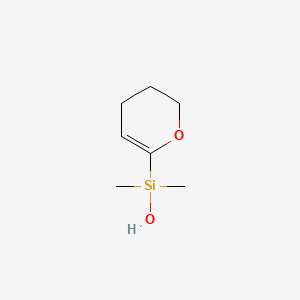

“(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid” is a compound with two chiral centers, indicating that it has multiple stereoisomers. The presence of both hydroxyl and carboxyl groups suggests that it may exhibit acidic properties. The phenylamino group could potentially participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of functional groups, followed by selective reactions to install the hydroxyl and carboxyl groups. The phenylamino group could potentially be introduced through a reaction with an aniline derivative .Molecular Structure Analysis

The compound contains a four-carbon backbone with hydroxyl groups on the second and third carbons, a carboxyl group on the fourth carbon, and a phenylamino group also on the fourth carbon .Chemical Reactions Analysis

The compound’s reactivity would likely be dominated by the functional groups present. The hydroxyl groups could potentially be involved in reactions such as esterification or ether formation. The carboxyl group could participate in reactions such as amide formation or decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar hydroxyl and carboxyl groups would likely make it soluble in polar solvents. The exact properties would need to be determined experimentally .Scientific Research Applications

Environmental Science and Soil Chemistry

The research by Werner et al. (2012) on the sorption of phenoxy herbicides to soil and organic matter indicates the importance of understanding how similar compounds interact with environmental components. Their findings suggest that soil organic matter and iron oxides are crucial sorbents for phenoxy herbicides, highlighting the relevance of such research in environmental contamination and remediation efforts (Werner, Garratt, & Pigott, 2012).

Pharmacology and Drug Synthesis

Zhang et al. (2021) discuss levulinic acid (LEV) as a biomass-derived key building block for drug synthesis, underscoring the potential of using such compounds in the pharmaceutical industry. Their review emphasizes the versatility and economic benefits of LEV in synthesizing various drugs and medical materials, suggesting a potential framework for exploring the pharmaceutical applications of similar compounds (Zhang et al., 2021).

Advanced Oxidation Processes

Qutob et al. (2022) provide an overview of using advanced oxidation processes (AOPs) for degrading acetaminophen, a common pharmaceutical compound. This research is pertinent for understanding the degradation pathways and environmental impacts of similar organic compounds, including potential by-products and their biotoxicity (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Biochemistry and Cellular Metabolism

Artiukhov et al. (2016) explore the regulation of 2-oxo acid dehydrogenase complexes, which are crucial for amino acid degradation and metabolic pathways. Their review highlights the use of synthetic analogs to inhibit these complexes selectively, offering insights into metabolic regulation and potential therapeutic applications (Artiukhov, Graf, & Bunik, 2016).

Safety And Hazards

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a ligand in metal-catalyzed reactions. Further study would be needed to fully explore its potential .

properties

IUPAC Name |

(2R,3R)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXNRJCDXZFNLJ-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)[C@@H]([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464949 | |

| Record name | (2R,3R)-Tartranilic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid | |

CAS RN |

3019-58-7 | |

| Record name | (2R,3R)-Tartranilic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-Tartranilic Acid [for optical resolution] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)

![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)